molecular formula C13H9Cl2N3 B8816089 7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8816089
M. Wt: 278.13 g/mol
InChI Key: ZWJGWLDTXFSNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C13H9Cl2N3 and its molecular weight is 278.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

7-chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H9Cl2N3/c1-8-6-9(14)7-12-16-17-13(18(8)12)10-4-2-3-5-11(10)15/h2-7H,1H3

InChI Key

ZWJGWLDTXFSNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NN=C(N12)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (E)-1-(2-chlorobenzylidene)-2-(4-chloro-6-methylpyridin-2-yl)hydrazine (0.247 g, 0.882 mmol) and chloramine trihydrate (0.273 g, 0.970 mmol) in 7 mL of EtOH was heated at 80° C. for 2 h. After cooling to RT, water was added and the mixture was extracted with EtOAc (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 1.05 g of crude material. The crude material was purified by silica gel chromatography (50-75% EtOAc in hexanes) to afford 7-chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine as an off white solid. MS (ESI, pos. ion) m/z: 278.0 (M+1).
Quantity
0.247 g
Type
reactant
Reaction Step One
Name
chloramine trihydrate
Quantity
0.273 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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